molecular formula C14H16O2 B13803311 (R)-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde

(R)-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde

Cat. No.: B13803311
M. Wt: 216.27 g/mol
InChI Key: DOXGAJNACWJRHA-SNVBAGLBSA-N
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Description

®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde is a chiral organic compound with a complex structure It is characterized by the presence of a naphthalene ring system, a hydroxyl group, an isopropenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions typically include:

    Catalyst: Chiral rhodium or ruthenium complexes

    Solvent: Ethanol or methanol

    Temperature: 25-50°C

    Pressure: 1-5 atm of hydrogen gas

Another approach involves the use of organometallic reagents, such as Grignard reagents, to introduce the isopropenyl group, followed by selective oxidation to form the aldehyde.

Industrial Production Methods

In an industrial setting, the production of ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and oxidation reactions are typically optimized for large-scale production, with careful control of reaction parameters to maintain product purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in ethanol, room temperature

    Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution

Major Products

    Oxidation: ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarboxylic acid

    Reduction: ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenemethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde serves as a valuable intermediate for the preparation of complex molecules. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.

Industry

In the materials science field, ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the hydroxyl and isopropenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde
  • 5,6,7,8-Tetrahydro-3-hydroxy-1-naphthalenecarbaldehyde
  • 5,6,7,8-Tetrahydro-3-hydroxy-7-methyl-1-naphthalenecarbaldehyde

Uniqueness

®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde is unique due to its chiral nature and the presence of the isopropenyl group, which imparts distinct chemical and physical properties. This compound’s specific stereochemistry and functional groups make it valuable for applications requiring enantiomeric purity and specific reactivity.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(7R)-3-hydroxy-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde

InChI

InChI=1S/C14H16O2/c1-9(2)10-3-4-11-5-13(16)6-12(8-15)14(11)7-10/h5-6,8,10,16H,1,3-4,7H2,2H3/t10-/m1/s1

InChI Key

DOXGAJNACWJRHA-SNVBAGLBSA-N

Isomeric SMILES

CC(=C)[C@@H]1CCC2=C(C1)C(=CC(=C2)O)C=O

Canonical SMILES

CC(=C)C1CCC2=C(C1)C(=CC(=C2)O)C=O

Origin of Product

United States

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